molecular formula C12H8Br2OP+ B12295912 Bis(4-bromophenyl)phosphine Oxide

Bis(4-bromophenyl)phosphine Oxide

Cat. No.: B12295912
M. Wt: 358.97 g/mol
InChI Key: JBLNWSGQNNTQJW-UHFFFAOYSA-N
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Description

Bis(4-bromophenyl)phosphine oxide is an organophosphorus compound with the molecular formula C18H13Br2OP It is characterized by the presence of two bromophenyl groups attached to a phosphine oxide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(4-bromophenyl)phosphine oxide can be synthesized through several methods. One common approach involves the reaction of 4-bromophenylmagnesium bromide with diethyl phosphonate in tetrahydrofuran (THF) at room temperature . The reaction proceeds through the formation of a Grignard reagent, which then reacts with the phosphonate to yield the desired product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

Bis(4-bromophenyl)phosphine oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides with different substituents.

    Reduction: Reduction reactions can convert the phosphine oxide to phosphine.

    Substitution: The bromine atoms in the compound can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different phosphine oxides, while substitution reactions can produce a variety of substituted phosphine oxides.

Scientific Research Applications

Bis(4-bromophenyl)phosphine oxide has several applications in scientific research:

Mechanism of Action

The mechanism by which bis(4-bromophenyl)phosphine oxide exerts its effects involves interactions with molecular targets and pathways. For example, in oxidation reactions, the compound acts as an electron donor, facilitating the transfer of electrons to the oxidizing agent. In biological systems, it may interact with enzymes or other proteins, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(4-bromophenyl)phosphine oxide is unique due to the presence of bromine atoms, which can influence its reactivity and interactions with other molecules. This makes it particularly useful in specific chemical reactions and applications where bromine’s properties are advantageous.

Properties

Molecular Formula

C12H8Br2OP+

Molecular Weight

358.97 g/mol

IUPAC Name

bis(4-bromophenyl)-oxophosphanium

InChI

InChI=1S/C12H8Br2OP/c13-9-1-5-11(6-2-9)16(15)12-7-3-10(14)4-8-12/h1-8H/q+1

InChI Key

JBLNWSGQNNTQJW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1[P+](=O)C2=CC=C(C=C2)Br)Br

Origin of Product

United States

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